2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride
Description
Properties
IUPAC Name |
2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylethanol;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.3ClH/c20-15(16-5-3-11-21-16)13-19-9-7-18(8-10-19)12-14-4-1-2-6-17-14;;;/h1-6,11,15,20H,7-10,12-13H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWSTWFGGNBCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC(C3=CC=CS3)O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridin-2-ylmethyl Group: The piperazine ring is then reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride to introduce the pyridin-2-ylmethyl group.
Introduction of the Thiophen-2-yl Group: The final step involves the reaction of the intermediate with thiophen-2-yl ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridin-2-ylmethyl group, potentially converting it to a piperidine derivative.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can interact with receptors or enzymes, modulating their activity. The thiophen-2-yl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: The trihydrochloride salt form suggests suitability for intravenous or oral administration, while the thiophene moiety could target enzymes like cyclooxygenase or tyrosine kinases .
- Synthetic Optimization : Lessons from and indicate that substituting the piperazine core with electron-withdrawing groups (e.g., nitro in ) could modulate reactivity and binding affinity.
Biological Activity
2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antioxidant, and enzyme inhibition effects. The synthesis and characterization of this compound will also be discussed.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20Cl3N3OS |
| Molecular Weight | 370.7 g/mol |
| CAS Number | Not explicitly listed |
| Purity | Typically >98% |
Synthesis
The synthesis of 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol involves the reaction of pyridinylmethyl piperazine with thiophene derivatives. Characterization techniques such as NMR, FTIR, and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
In vitro studies have demonstrated that 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exhibits promising antimicrobial properties. A disk diffusion method was used to evaluate its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to standard antibiotics like Gentamicin.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The IC50 values were determined to compare its effectiveness against standard antioxidants such as Trolox. The compound showed a strong ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.
Enzyme Inhibition
Recent studies have focused on the enzyme inhibition properties of this compound, particularly its ability to inhibit pancreatic lipase. The inhibition assay showed that it could effectively reduce lipase activity, suggesting its potential use in obesity management and weight control therapies.
Case Studies
- Antimicrobial Study : A study published in MDPI evaluated the antimicrobial properties of various synthesized compounds similar to 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol. The findings revealed that derivatives exhibited varying degrees of antibacterial activity, with some showing superior performance against resistant strains .
- Antioxidant Research : Another research article highlighted the antioxidant activity of similar thiophene-containing compounds. It was found that these compounds could significantly reduce oxidative stress markers in vitro, supporting their potential therapeutic roles in oxidative damage prevention .
- Lipase Inhibition Study : A comparative analysis indicated that the tested compound can inhibit pancreatic lipase more effectively than Orlistat, a well-known anti-obesity drug. This suggests that further development could lead to new therapeutic agents for weight management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
